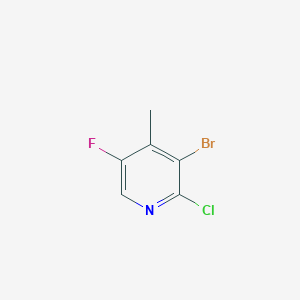

3-Bromo-2-chloro-5-fluoro-4-methylpyridine

CAS No.:

Cat. No.: VC13534851

Molecular Formula: C6H4BrClFN

Molecular Weight: 224.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4BrClFN |

|---|---|

| Molecular Weight | 224.46 g/mol |

| IUPAC Name | 3-bromo-2-chloro-5-fluoro-4-methylpyridine |

| Standard InChI | InChI=1S/C6H4BrClFN/c1-3-4(9)2-10-6(8)5(3)7/h2H,1H3 |

| Standard InChI Key | MTEDYUCKSCLSNI-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=C1F)Cl)Br |

| Canonical SMILES | CC1=C(C(=NC=C1F)Cl)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Bromo-2-chloro-5-fluoro-4-methylpyridine (C₇H₅BrClFN) features a pyridine ring substituted at four positions:

-

Bromine at position 3,

-

Chlorine at position 2,

-

Fluorine at position 5,

-

Methyl group at position 4.

This arrangement creates significant steric and electronic effects. The electron-withdrawing halogens (Br, Cl, F) deactivate the ring, while the methyl group introduces a mild electron-donating effect, creating regioselective reactivity patterns. The molecular weight is calculated as 237.48 g/mol, with a density estimated at 1.7–1.9 g/cm³ based on analogous brominated pyridines .

Spectroscopic Properties

While experimental data for this compound are scarce, comparisons to similar structures suggest distinct spectral signatures:

-

NMR: The deshielding effect of fluorine would result in a downfield shift for adjacent protons (δ 8.5–9.0 ppm for H-6). Bromine and chlorine substituents further split signals due to spin-spin coupling.

-

IR: Stretching vibrations for C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1,200 cm⁻¹) are expected .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential halogenation and functional group interconversion. A plausible route, inspired by the diazotization-fluorination-bromination strategy used for 2-methoxy-3-bromo-5-fluoropyridine , could proceed as follows:

-

Diazotization and Fluorination:

-

Bromination:

Key Challenges:

-

Regioselectivity must be controlled to avoid over-bromination.

-

The methyl group at position 4 may sterically hinder reactions at adjacent positions.

Process Optimization

Industrial-scale production would require:

-

Catalysts: Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the methyl group .

-

Purification: Crystallization from ethanol/water mixtures, avoiding column chromatography to reduce costs .

Physicochemical Properties

Thermal Stability

Based on similar compounds, the melting point is projected to range between 70–85°C, with decomposition above 250°C. The flash point is estimated at 105–110°C, necessitating careful handling to prevent combustion .

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClFN |

| Molecular Weight | 237.48 g/mol |

| Density | 1.7–1.9 g/cm³ |

| Melting Point | 70–85°C |

| Boiling Point | 250–260°C (decomposes) |

| Solubility in Water | <0.1 g/L (hydrophobic) |

Reactivity

-

Nucleophilic Substitution: Fluorine at position 5 is susceptible to displacement by strong nucleophiles (e.g., alkoxides).

-

Electrophilic Aromatic Substitution: Harsh conditions (e.g., HNO₃/H₂SO₄) could nitrate the ring at position 6, the least hindered site .

Industrial Applications

Pharmaceutical Intermediates

The compound’s halogen diversity enables its use in drug discovery:

-

Anticancer Agents: Bromine and chlorine enhance binding to hydrophobic protein pockets, as seen in kinase inhibitors .

-

Antibiotics: Fluorine improves metabolic stability and bioavailability, a strategy employed in fluoroquinolones .

Agrochemicals

In crop protection, halogenated pyridines are precursors to herbicides and fungicides. For example, trifluoromethylpyridines account for >50% of new pesticides, suggesting similar potential for this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume